molecular formula C25H23FN2O2S B2947129 2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 403843-62-9

2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2947129
CAS No.: 403843-62-9
M. Wt: 434.53
InChI Key: SPXQDZVNCZNTRS-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C25H23FN2O2S and its molecular weight is 434.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis.

Mode of Action

It is believed to interact with the kinase’s atp binding site, inhibiting its activity . This inhibition can lead to changes in the phosphorylation state of a wide range of substrates, affecting their activity and function.

Biochemical Pathways

The inhibition of GSK-3β affects multiple biochemical pathways. For instance, it can impact the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, it can influence the PI3K/Akt pathway, which is involved in cell survival and growth .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific cellular context. By inhibiting GSK-3β, it can potentially influence cell growth, survival, and metabolism. The exact outcomes would depend on the specific cell type and the presence of other signaling molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Similarly, interactions with other molecules could influence its bioavailability and efficacy .

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O2S/c1-30-22-13-9-19(10-14-22)23-15-24(20-7-11-21(26)12-8-20)28(27-23)25(29)17-31-16-18-5-3-2-4-6-18/h2-14,24H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXQDZVNCZNTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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